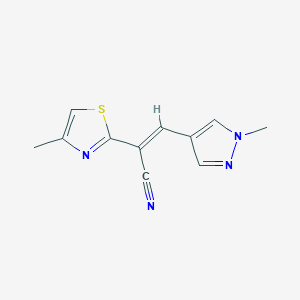![molecular formula C19H21N3O B7455400 N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B7455400.png)
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide, also known as BIPAM, is a compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzimidazole derivatives and has been found to possess a wide range of biological activities. BIPAM has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide is not fully understood. However, it has been suggested that N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide may act by inhibiting the activity of enzymes, such as topoisomerase II and histone deacetylase. N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of fungal and bacterial cells. In addition, N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been reported to possess anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has several advantages for lab experiments, including its high yield of synthesis, broad spectrum of biological activities, and low toxicity. However, its limitations include its poor solubility in water and limited availability.
Direcciones Futuras
For N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide research include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide may also be used as a lead compound for the development of new benzimidazole derivatives with improved biological activities.
Métodos De Síntesis
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been synthesized using various methods, including the reaction of 2-(4-methylphenyl)acetic acid with 1,3-diaminopropane in the presence of a coupling reagent, such as N,N'-carbonyldiimidazole. Another method involves the reaction of 2-(4-methylphenyl)acetic acid with 1,3-dibromopropane followed by the reaction with benzimidazole in the presence of a base, such as potassium carbonate. The yield of N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide using these methods is reported to be high.
Aplicaciones Científicas De Investigación
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been extensively studied for its biological activities, including its anticancer, antifungal, antiviral, and antibacterial properties. It has been found to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has also been found to possess antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1. In addition, N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been reported to possess antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-15-7-9-16(10-8-15)13-19(23)20-11-4-12-22-14-21-17-5-2-3-6-18(17)22/h2-3,5-10,14H,4,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLVVFNKRHHIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCCN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)
![3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7455337.png)

![4-[2-[methyl-[(2-methylphenyl)methyl]amino]acetyl]spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7455346.png)
![2-[4-[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7455354.png)
![7-[(3,4-dimethylphenoxy)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455360.png)


![3-[(2-Ethylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455386.png)


![1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7455407.png)
![N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7455425.png)